Imanixil Exhibits Dual VLDL Inhibition and LDLR Induction While Rilmenidine and Aminexil Show No Activity in These Pathways
Imanixil demonstrates dual pharmacological activity in lipid regulation: it inhibits VLDL production and induces LDL receptor expression . In wild-type mice, Imanixil reduced serum cholesterol by 47% and VLDL-lipid production by 55% [1]. In contrast, rilmenidine is an I₁-imidazoline receptor agonist (Ki = 7.1 nM) with no reported activity on VLDL or LDLR [2]. Aminexil has no demonstrated effect on VLDL production, LDLR induction, or serum cholesterol in any published model .
| Evidence Dimension | Lipid-lowering mechanism and efficacy |
|---|---|
| Target Compound Data | VLDL-lipid production inhibited by 55%; serum cholesterol reduced by 47% |
| Comparator Or Baseline | Rilmenidine: Ki = 7.1 nM at I₁-imidazoline receptor, no VLDL/LDLR activity; Aminexil: no VLDL/LDLR activity reported |
| Quantified Difference | Qualitative mechanistic divergence (absence vs. presence of VLDL/LDLR activity) |
| Conditions | In vivo mouse model; in vitro binding assays |
Why This Matters
Procurement of Imanixil is essential for experiments specifically requiring VLDL inhibition or LDLR modulation; neither rilmenidine nor aminexil can serve as a surrogate in these pathways.
- [1] Draijer R, et al. HOE 402 lowers serum cholesterol levels by reducing VLDL-lipid production, and not by induction of the LDL receptor, and reduces atherosclerosis in wild-type and LDL receptor-deficient mice. Biochem Pharmacol. 2002 May 1;63(9):1755-61. View Source
- [2] Guyenet PG. Is the hypotensive effect of clonidine and related drugs due to imidazoline binding sites? Am J Physiol Regul Integr Comp Physiol. 1997;273(5):R1580-R1584. View Source
